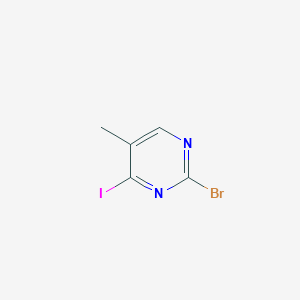

2-Bromo-4-iodo-5-methylpyrimidine

Description

2-Bromo-4-iodo-5-methylpyrimidine is a halogenated pyrimidine derivative characterized by bromine and iodine substituents at positions 2 and 4, respectively, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C5H4BrIN2 |

|---|---|

Molecular Weight |

298.91 g/mol |

IUPAC Name |

2-bromo-4-iodo-5-methylpyrimidine |

InChI |

InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |

InChI Key |

XIIAZCLWFHYJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1I)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 2-Chloro-4-iodo-5-methylpyrimidine Intermediate

- According to patent CN103420902A, a related pyridine analogue (2-chloro-4-iodo-5-methylpyridine) is prepared via oxidation, nitration, reduction, and diazotization-iodination steps starting from 2-chloro-5-methylpyridine.

- This route involves:

- Oxidation with hydrogen peroxide in acetic acid.

- Nitration with nitric and sulfuric acid.

- Reduction of nitro group to amino group using iron powder/acetic acid.

- Diazotization followed by iodination with sodium iodide.

- Although this example is for a pyridine derivative, similar principles apply to pyrimidine systems for installing iodine selectively at position 4.

Direct Bromination of 2-Chloro-4-iodo-5-methylpyrimidine

- Starting from 2-chloro-4-iodo-5-methylpyrimidine, bromination at position 2 can be achieved via halogen exchange or direct bromination.

- Patent EP1411048A1 describes a clean and efficient method to prepare 2-bromo-substituted pyrimidines from 2-chloro-substituted pyrimidines using brominating agents under mild conditions.

- The reaction avoids highly toxic reagents and proceeds quickly at ambient temperature without cooling.

- The bromination typically involves:

- Using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.

- Catalysts or initiators may be employed to improve selectivity.

- Solvent choice and temperature control are critical to avoid polybromination or side reactions.

Alternative Halogen Exchange Methods

- Halogen exchange (halex) reactions can convert 2-chloro substituents to 2-bromo substituents using bromotrimethylsilane (TMSBr) or other brominating reagents at elevated temperatures (80–100 °C).

- This method is advantageous for its simplicity and relatively high yields (75–85%).

- The presence of iodine at position 4 is preserved during the halogen exchange, allowing selective substitution at position 2.

Reaction Conditions and Optimization

Research Findings and Industrial Relevance

- The method described in EP1411048A1 provides a clean, high-yielding, and scalable route to 2-bromo-substituted pyrimidines, including 2-bromo-4-iodo-5-methylpyrimidine.

- The halogen exchange approach allows the use of commercially available 2-chloro-4-iodo-5-methylpyrimidine as a precursor, making the process industrially attractive.

- Avoidance of highly toxic reagents and mild reaction conditions improve safety and environmental footprint.

- The final compound is a valuable building block for palladium-catalyzed cross-coupling reactions , enabling the synthesis of complex molecules in pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods for 2-Bromo-4-iodo-5-methylpyrimidine

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Palladium-Catalyzed Cross-Coupling: Reagents include arylboronic acids or alkynylzincs, with palladium catalysts and appropriate ligands.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various functionalized pyrimidine derivatives can be obtained.

Coupling Products: New pyrimidine-based compounds with extended conjugation or functional groups.

Scientific Research Applications

2-Bromo-4-iodo-5-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

Material Science: The compound is used in the development of liquid crystalline materials and ferroelectric displays.

Organic Synthesis: It is a valuable building block for constructing complex heterocyclic structures in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-Bromo-4-iodo-5-methylpyrimidine with structurally related pyrimidine derivatives:

Key Observations :

- Halogen Diversity : The iodine substituent in 2-Bromo-4-iodo-5-methylpyrimidine offers stronger halogen bonding compared to chloro or bromo analogs, which is critical in crystal engineering and receptor-ligand interactions .

- Amino vs. Halogen: Amino-substituted derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine) exhibit higher solubility in polar solvents, whereas halogenated variants are more lipophilic, influencing their pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

- Crystal Packing : Pyrimidines with halogen substituents (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks (N–H···N), while iodine’s larger atomic radius may induce distinct packing motifs .

- Spectroscopy: Quantum chemical calculations on analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal strong absorption bands at ~270 nm (UV-Vis) and characteristic N–H stretching (3200–3400 cm⁻¹, IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.